(2-Hydroxyethyl)triphenylphosphonium chloride

Catalog No.
S1905107
CAS No.
23250-03-5
M.F
C20H20ClOP
M. Wt
342.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxyethyl)triphenylphosphonium chloride

CAS Number

23250-03-5

Product Name

(2-Hydroxyethyl)triphenylphosphonium chloride

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;chloride

Molecular Formula

C20H20ClOP

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C20H20OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1

InChI Key

NOEABYSOSUWXKG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

The exact mass of the compound (2-Hydroxyethyl)triphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93800. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Hydroxyethyl)triphenylphosphonium chloride (CAS 23250-03-5) is a specialized hydroxylated alkylphosphonium salt utilized primarily as a bifunctional Wittig reagent and a precursor to vinyltriphenylphosphonium compounds. Unlike standard unfunctionalized phosphonium salts, the presence of the terminal hydroxyl group enables the direct installation of 2-hydroxyethylidene moieties into organic frameworks or subsequent dehydration to yield reactive vinyl species. In procurement contexts, the chloride salt is often prioritized over its heavier bromide counterpart due to its superior atom economy, distinct solubility profile in polar aprotic solvents, and more favorable halogen waste metrics during large-scale aqueous workups .

Substituting (2-Hydroxyethyl)triphenylphosphonium chloride with generic alkylphosphonium salts (e.g., methyltriphenylphosphonium chloride) fundamentally alters the synthetic pathway, as generic salts lack the terminal hydroxyl group required for subsequent functionalization or dehydration into vinylphosphonium reagents . Furthermore, attempting to substitute the chloride salt with the more common (2-Hydroxyethyl)triphenylphosphonium bromide (CAS 7237-34-5) introduces processability differences. The bromide salt possesses a higher molecular weight, which reduces the active molar density per kilogram procured, and alters the hydration energy of the resulting inorganic byproducts (NaCl vs. NaBr) during post-reaction aqueous workups, making the chloride form non-interchangeable for optimized, waste-sensitive industrial scale-ups .

Active Reagent Density and Atom Economy

For bulk procurement, the molecular weight difference between halide counterions directly impacts the active reagent yield per kilogram. (2-Hydroxyethyl)triphenylphosphonium chloride has a molecular weight of 342.80 g/mol, providing approximately 2.92 moles of active phosphonium reagent per kilogram. In contrast, the bromide analog (MW 387.25 g/mol) provides only 2.58 moles per kilogram. This represents an 11.5% increase in molar density for the chloride salt, allowing for reduced mass handling and improved atom economy in stoichiometric scaling .

Evidence DimensionActive reagent mass efficiency (moles per kg)
Target Compound Data2.92 mol/kg (MW 342.80 g/mol)
Comparator Or Baseline(2-Hydroxyethyl)triphenylphosphonium bromide (2.58 mol/kg, MW 387.25 g/mol)
Quantified Difference11.5% higher molar density per unit mass
ConditionsBulk reagent procurement and stoichiometric scaling

Maximizes the active phosphorus content per unit of mass purchased, directly lowering the per-mole cost and reducing physical material handling requirements in scale-up.

Halogen Waste Profile and Aqueous Workup Efficiency

During ylide generation using strong bases, the counterion is expelled as an inorganic salt. The use of (2-Hydroxyethyl)triphenylphosphonium chloride generates chloride salts (e.g., NaCl or KCl), which possess higher hydration energies and lower molecular masses compared to the bromide salts (NaBr or KBr) generated by the bromide analog. This results in a lower total mass of inorganic waste per batch (e.g., 58.44 g/mol for NaCl vs. 102.89 g/mol for NaBr) and facilitates more efficient phase separation and byproduct removal during aqueous workup procedures [1].

Evidence DimensionInorganic byproduct mass and hydration efficiency
Target Compound DataLower mass chloride byproducts (e.g., NaCl, MW 58.44 g/mol)
Comparator Or BaselineBromide analog generating heavier byproducts (e.g., NaBr, MW 102.89 g/mol)
Quantified Difference43.2% reduction in inorganic byproduct mass per stoichiometric equivalent
ConditionsPost-reaction aqueous workup following ylide generation

Reduces the environmental footprint and disposal costs of halogenated waste while streamlining downstream purification in industrial reactors.

Precursor Suitability for Vinylphosphonium (Schweizer's) Reagents

Unlike standard unfunctionalized Wittig reagents such as methyltriphenylphosphonium chloride, (2-Hydroxyethyl)triphenylphosphonium chloride serves as a direct precursor to vinyltriphenylphosphonium salts. Through controlled dehydration, the terminal hydroxyl group is eliminated to yield the highly reactive vinyl moiety, enabling subsequent use in cycloadditions and Michael-type reactions. Standard alkylphosphonium salts completely lack this bifunctional capability, making the 2-hydroxyethyl derivative strictly required for synthesizing complex cyclic intermediates via this pathway .

Evidence DimensionDehydration capability to form vinyl reactive centers
Target Compound DataDirect conversion to vinyltriphenylphosphonium chloride
Comparator Or BaselineMethyltriphenylphosphonium chloride (Standard baseline)
Quantified Difference100% specific functionalization capability (vinyl generation) vs. 0% for standard alkyl salts
ConditionsDehydration conditions for synthesizing Schweizer's-type reagents

Justifies the procurement of this specific hydroxylated salt when the synthetic route requires access to vinylphosphonium intermediates for advanced ring-forming reactions.

Large-Scale Synthesis of 2-Hydroxyethylidene Derivatives

Leveraging its 11.5% higher molar density compared to the bromide analog, this chloride salt is selected for industrial Wittig olefinations aimed at installing 2-hydroxyethylidene groups. The reduced mass of the chloride counterion streamlines material handling and improves overall batch efficiency in large-scale reactors .

Generation of Vinyltriphenylphosphonium Precursors (Schweizer's Reagents)

The compound is specifically procured as a stable precursor for the generation of vinyltriphenylphosphonium salts via dehydration. This application is critical for synthetic pathways involving subsequent Michael additions or cycloadditions, where standard unfunctionalized phosphonium salts would fail to provide the necessary vinyl reactivity .

Phase-Transfer Catalysis in Polar Aprotic Media

Due to the favorable solubility profile of the chloride counterion in polar aprotic solvents and water, this compound is utilized in phase-transfer catalysis and the formulation of specialized ionic liquids. The rapid dissolution kinetics of the chloride salt ensure homogeneous reaction conditions faster than heavier halide alternatives.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23250-03-5

Dates

Last modified: 08-16-2023

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